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Executive Summary
GW 766994 is an orally active, selective antagonist of the C-C chemokine receptor 3 (CCR3).

This receptor plays a crucial role in the chemotaxis of eosinophils, key inflammatory cells

implicated in the pathophysiology of allergic airway diseases such as asthma. Developed by

GlaxoSmithKline, GW 766994 was investigated as a potential therapeutic agent for eosinophilic

airway inflammation. While preclinical evidence suggested a potential role in mitigating

eosinophil recruitment, clinical trial results in patients with eosinophilic asthma did not

demonstrate a significant reduction in airway eosinophilia. However, the compound did show a

modest but statistically significant improvement in airway hyperresponsiveness and asthma

control symptoms. This guide provides a comprehensive technical overview of GW 766994,

summarizing its mechanism of action, key experimental data from clinical studies, and relevant

methodologies.

Introduction to GW 766994
GW 766994 is a small molecule antagonist that specifically targets the CCR3 receptor.[1] The

rationale for its development was based on the established role of the eotaxin/CCR3 axis in

orchestrating eosinophilic inflammation, a hallmark of allergic asthma.[2] Eotaxins (CCL11,

CCL24, CCL26) are potent chemoattractants for eosinophils, and their interaction with CCR3

on the surface of these cells mediates their migration from the bloodstream into airway tissues.
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[2] By blocking this interaction, GW 766994 was hypothesized to reduce airway eosinophilia

and, consequently, alleviate asthma symptoms and exacerbations.

Mechanism of Action: CCR3 Antagonism
GW 766994 functions as a competitive antagonist at the CCR3 receptor.[3] It binds to the

receptor, preventing the binding of its natural chemokine ligands, primarily eotaxin-1 (CCL11),

eotaxin-2 (CCL24), and eotaxin-3 (CCL26). This blockade inhibits the intracellular signaling

cascades that are normally initiated by ligand binding, which include G-protein activation,

calcium mobilization, and activation of downstream pathways leading to chemotaxis and

cellular activation.

In Vitro Pharmacology
The potency of GW 766994 as a CCR3 antagonist has been determined in vitro.

Parameter Value Cell Line Assay Reference

pIC50 8.0

K562 cells

transfected with

hCCR3

[¹²⁵I]-eotaxin-1

binding assay
[4]

This pIC50 value corresponds to an IC50 of 10 nM, indicating high-affinity binding to the human

CCR3 receptor.

The CCR3 Signaling Pathway and Inhibition by GW
766994
The binding of eotaxins to CCR3 on eosinophils triggers a G-protein coupled signaling cascade

that is central to their recruitment and activation in the airways. GW 766994 disrupts this

pathway at its initial step.
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Figure 1: CCR3 Signaling Pathway and Inhibition by GW 766994.
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Preclinical In Vivo Studies
Detailed preclinical in vivo data for GW 766994 in animal models of asthma are not extensively

available in the public domain. Typically, for a compound of this class, preclinical evaluation

would involve models such as ovalbumin-sensitized mice or guinea pigs to assess the following

endpoints:

Bronchoalveolar Lavage (BALF) Cell Counts: Measurement of eosinophil and other

inflammatory cell numbers in the fluid washed from the lungs.

Airway Hyperresponsiveness (AHR): Assessment of the exaggerated bronchoconstrictor

response to stimuli like methacholine.

Lung Histology: Microscopic examination of lung tissue for signs of inflammation and

remodeling.

Cytokine and Chemokine Levels: Measurement of inflammatory mediators in BALF or lung

tissue.

While specific data for GW 766994 is scarce, studies on other CCR3 antagonists and in CCR3

knockout mice have demonstrated a significant reduction in allergen-induced airway

eosinophilia and, in some cases, airway hyperresponsiveness, providing a strong rationale for

the clinical development of compounds like GW 766994.[5]

Clinical Trial Evidence: NCT01160224
A key clinical study (NCT01160224), published by Neighbour et al. in 2014, evaluated the

safety and efficacy of GW 766994 in patients with asthma and eosinophilic bronchitis.[5][6]

Experimental Protocol: Clinical Trial (NCT01160224)
The study was a randomized, double-blind, placebo-controlled, parallel-group trial.
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Figure 2: Workflow of the NCT01160224 Clinical Trial.

Key Methodologies
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Sputum Induction and Analysis: Sputum was induced by inhalation of nebulized hypertonic

saline. The collected sputum was processed to obtain a cell pellet, and differential cell counts

were performed on cytospins stained with a Romanowsky-type stain.

Methacholine Challenge (PC20): Airway hyperresponsiveness was assessed by determining

the provocative concentration of methacholine that caused a 20% fall in Forced Expiratory

Volume in one second (FEV1).

Asthma Control Questionnaire (ACQ): Patients completed the ACQ, a validated

questionnaire to assess asthma symptoms and rescue medication use over the preceding

week.

Clinical Trial Results
Despite achieving plasma concentrations consistent with over 90% receptor occupancy, GW
766994 did not meet its primary endpoint of significantly reducing sputum eosinophil counts.[6]

Table 1: Effect of GW 766994 on Sputum Eosinophils

Parameter GW 766994 Placebo p-value

Change from Baseline

in Sputum Eosinophil

%

Not significantly

different from placebo
- >0.05

However, the study did reveal some potentially beneficial effects on secondary endpoints.

Table 2: Effect of GW 766994 on Secondary Endpoints
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Parameter
Change with GW
766994

Change with
Placebo

p-value

PC20 Methacholine

(doubling dose)
+0.66 Not reported <0.05

Asthma Control

Questionnaire (ACQ)

Score

-0.43 Not reported <0.05

FEV1
No significant

improvement

No significant

improvement
>0.05

Ex vivo chemotactic

effect of sputum

supernatants on

eosinophils

Attenuated - <0.05

Data extracted from Neighbour et al., 2014.[6]

Discussion and Future Perspectives
The clinical trial results for GW 766994 were unexpected, given the strong preclinical rationale

for CCR3 antagonism in asthma. The lack of a significant effect on sputum eosinophil numbers,

despite high receptor occupancy and a demonstrable attenuation of ex vivo chemotaxis,

suggests a more complex mechanism of eosinophil recruitment and activation in the asthmatic

airway than previously understood.[6] It is possible that other chemokine pathways or factors

contribute to eosinophil trafficking in this patient population.

The modest but statistically significant improvements in airway hyperresponsiveness (PC20)

and asthma control (ACQ score) are intriguing.[6] These findings suggest that CCR3

antagonism may have effects beyond simply blocking eosinophil recruitment. For instance,

CCR3 is also expressed on other inflammatory cells, such as basophils and mast cells, and its

blockade could modulate their function.[4]

The clinical development of GW 766994 for asthma was discontinued.[1] However, the study

provided valuable insights into the complexities of targeting chemokine receptors in

inflammatory diseases. Future research in this area may focus on:
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The role of other chemokine receptors in eosinophilic inflammation.

The potential for combination therapies that target multiple inflammatory pathways.

The development of "biased" CCR3 antagonists that selectively modulate downstream

signaling pathways.

Conclusion
GW 766994 is a potent and selective CCR3 antagonist that, despite a strong preclinical

rationale, did not demonstrate efficacy in reducing airway eosinophilia in a clinical trial of

patients with eosinophilic asthma. However, the observed improvements in airway

hyperresponsiveness and asthma control suggest that CCR3 may play a role in the

pathophysiology of asthma beyond eosinophil recruitment. The findings from the GW 766994
clinical trial have been instrumental in refining our understanding of the role of the

eotaxin/CCR3 axis in allergic airway inflammation and continue to inform the development of

novel therapeutics for asthma and other eosinophilic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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